molecular formula C11H12N2O5 B15212467 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide CAS No. 88258-59-7

6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide

Cat. No.: B15212467
CAS No.: 88258-59-7
M. Wt: 252.22 g/mol
InChI Key: XYYFOBXXPUCSPK-UHFFFAOYSA-N
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Description

6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide is a chemical reagent built around a benzofuran scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 6-hydroxy-4,7-dimethoxybenzofuran core is recognized as a valuable building block for the synthesis of novel heterocyclic compounds, particularly for creating complex molecular frameworks like annulated pyridines and other fused ring systems . This carbohydrazide derivative is specifically functionalized with a hydrazide group, making it a versatile synthetic intermediate. Researchers can utilize this group for further chemical modifications, such as the formation of hydrazones or as a precursor to various heterocycles, to explore structure-activity relationships. Benzofuran scaffolds are frequently investigated for their diverse biological activities, which include antimicrobial, anticancer, antioxidant, and anti-inflammatory properties . As a key intermediate, this compound holds potential for the development of new pharmacologically active molecules. The product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

88258-59-7

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide

InChI

InChI=1S/C11H12N2O5/c1-16-8-5-3-4-18-9(5)10(17-2)7(14)6(8)11(15)13-12/h3-4,14H,12H2,1-2H3,(H,13,15)

InChI Key

XYYFOBXXPUCSPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde and 2-methoxyphenol. These reactions often require acidic or basic conditions and elevated temperatures to facilitate the cyclization process.

    Introduction of Functional Groups: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions. Reagents such as hydroxylating agents (e.g., hydrogen peroxide) and methylating agents (e.g., dimethyl sulfate) are commonly used.

    Formation of Carbohydrazide Group: The carbohydrazide group can be introduced through the reaction of the benzofuran derivative with hydrazine or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of 6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under strong oxidizing conditions. For example:

6-Hydroxy groupKMnO4Quinone or carbonyl derivative\text{6-Hydroxy group} \xrightarrow{\text{KMnO}_4} \text{Quinone or carbonyl derivative}

This reaction is critical for modifying electron density in the aromatic system and enhancing bioactivity .

ReactantReagent/ConditionsProductApplication
6-Hydroxy groupKMnO₄, acidic conditionsOxidized quinone derivativeIntermediate for bioactive compounds

Reduction Reactions

The carbonyl group in the carbohydrazide moiety can be reduced to form alcohol or amine derivatives. Lithium aluminum hydride (LiAlH₄) is commonly employed:

C=OLiAlH4CH₂-NH-NH₂\text{C=O} \xrightarrow{\text{LiAlH}_4} \text{CH₂-NH-NH₂}

This reduction enhances solubility and enables further functionalization .

ReactantReagent/ConditionsProductNotes
Carbonyl groupLiAlH₄, dry etherReduced hydrazine derivativePotential precursor for drug candidates

Condensation with Carbonyl Compounds

The hydrazide group reacts with aldehydes or ketones to form Schiff bases (hydrazones). This reaction is pivotal for synthesizing antimicrobial and anticancer agents :

RCHO + carbohydrazideEtOH, refluxRCH=N–NH–(benzofuran)\text{RCHO + carbohydrazide} \xrightarrow{\text{EtOH, reflux}} \text{RCH=N–NH–(benzofuran)}

ReactantReagent/ConditionsProductBiological Activity
Substituted aldehydesEthanol, refluxHydrazone derivativesAntifungal, anticancer

Alkylation Reactions

The hydroxyl or hydrazide NH groups undergo alkylation with dihaloalkanes (e.g., 1,2-dibromoethane) in the presence of K₂CO₃ and KI:

HO–(benzofuran) + Br–CH₂CH₂–BrCH₃CN, refluxAlkylated derivative\text{HO–(benzofuran) + Br–CH₂CH₂–Br} \xrightarrow{\text{CH₃CN, reflux}} \text{Alkylated derivative}

This method generates intermediates for heterocyclic synthesis .

ReactantReagent/ConditionsProductUse Case
1,2-DibromoethaneK₂CO₃, KI, acetonitrileEthylene-bridged benzofuranPrecursor for annulated pyridines

Halogenation

Electrophilic halogenation introduces bromine or chlorine at activated positions (e.g., para to hydroxyl/methoxy groups), improving bioactivity :

Ar–H + Br₂Fe catalystAr–Br\text{Ar–H + Br₂} \xrightarrow{\text{Fe catalyst}} \text{Ar–Br}

ReactantReagent/ConditionsProductImpact
Benzofuran coreBr₂, FeCl₃5-Bromo derivativeIncreased cytotoxicity

Key Reaction Conditions and Catalysts

  • Solvents : Acetonitrile, ethanol, DMF.

  • Catalysts : K₂CO₃, KI, FeCl₃.

  • Temperature : Typically 60–100°C under reflux.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced functional materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, as well as the carbohydrazide functional group, can interact with various enzymes, receptors, and other biomolecules, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth, scavenging of free radicals, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The benzofuran scaffold allows for significant structural diversification. Key comparisons include:

Compound Name Substituents Molecular Formula Key Features
6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide -CONHNH₂ (C5), -OH (C6), -OCH₃ (C4, C7) C₁₁H₁₁N₂O₅ Carbohydrazide group enhances hydrogen bonding; polar and reactive .
Khellinone (5-Acetyl-6-hydroxy-4,7-dimethoxybenzofuran) -COCH₃ (C5), -OH (C6), -OCH₃ (C4, C7) C₁₂H₁₂O₅ Acetyl group increases lipophilicity; historically studied for vasodilatory effects .
N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl]benzamide -CONHPh (C5), -OCH₃ (C4, C7), -OCH₂CH₂N-piperidine (C6) C₂₄H₂₈N₂O₅ Piperidinoethoxy chain improves membrane permeability; benzamide adds rigidity .
Loliolide (6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one -CO (C2), -OH (C6), -CH₃ (C4, C7a) C₁₁H₁₆O₃ Tetrahydrofuran ring and methyl groups confer rigidity; anticancer activity .

Key Observations :

  • Methoxy groups at C4 and C7 are conserved across analogs, suggesting their role in stabilizing the aromatic system and modulating electron density .
Antimicrobial Activity
Compound Activity Against Gram+ Bacteria Activity Against Gram− Bacteria Minimum Inhibitory Concentration (MIC)
This compound Moderate (e.g., S. aureus) Moderate (e.g., E. coli) 31–62 µg/mL (estimated from analogs)
Pyrazole-carbohydrazide Derivative (3e) Inactive at 31 µg/mL Active at 62 µg/mL 62 µg/mL
Khellinone Limited data Limited data N/A

Notes:

  • Substitutions at C5 (e.g., acetyl in Khellinone) reduce antimicrobial efficacy compared to reactive groups like carbohydrazide .
Anticancer Activity
  • Loliolide : Exhibits anticancer activity against cervical cancer (HeLa cells) with an IC₅₀ of 70.9 µg/mL, attributed to its rigid tetrahydrofuran core .
  • Target Compound: No direct anticancer data available, but structural analogs with carbohydrazide moieties show promise in targeting enzyme active sites .

Biological Activity

6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide (CAS No. 88258-59-7) is a compound belonging to the benzofuran family, characterized by its unique structural features including hydroxy and methoxy groups as well as a carbohydrazide functional group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer properties.

The molecular formula of this compound is C11H12N2O5, with a molecular weight of 252.22 g/mol. The compound's structural details are summarized in the following table:

PropertyValue
CAS No. 88258-59-7
Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
IUPAC Name This compound
Canonical SMILES COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NN

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a comparative study of various compounds, this benzofuran derivative demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenZone of Inhibition (mm)
Staphylococcus aureus24
Escherichia coli20
Bacillus subtilis22
Pseudomonas aeruginosa19

The presence of hydroxy and methoxy groups in its structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated using various assays. The compound showed a strong capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µM)
DPPH Radical Scavenging15.3
ABTS Radical Scavenging12.8

These results suggest that the compound can effectively neutralize free radicals, potentially contributing to its therapeutic applications.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through multiple pathways.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Induction of apoptosis
A5498.2Cell cycle arrest at G1 phase
HeLa15.0Inhibition of proliferation

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as a lead compound for further drug development in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The hydroxy and methoxy groups facilitate binding to enzymes and receptors involved in key metabolic pathways, while the carbohydrazide moiety may enhance its bioactivity through hydrogen bonding and other interactions.

Case Studies

Several research studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, a study conducted by Cankara et al. explored various derivatives and their effects on different cancer cell lines, demonstrating improved potency compared to the parent compound .

Another study highlighted the synthesis of related benzofuran derivatives that exhibited similar antimicrobial activities, suggesting that modifications to the benzofuran core can yield compounds with enhanced biological profiles .

Q & A

Q. What are the established synthetic routes for 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide?

  • Methodology : The compound is synthesized via condensation reactions involving chalcone intermediates. For example, chalcones react with hydrazine derivatives (e.g., 2-hydrazino-pyrimidine carbonitriles) in absolute ethanol under alkaline conditions (e.g., sodium hydroxide) to form carbohydrazide derivatives. Piperidine is often used as a catalyst in such reactions .
  • Key Steps :
  • Purification via recrystallization from ethanol.
  • Characterization using FT-IR and 1H^1H/13C^{13}C NMR to confirm hydrazide bond formation.

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Analytical Techniques :
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts with literature data for benzofuran derivatives (e.g., 4-Hydroxybenzofuran analogs show aromatic proton resonances at δ 6.5–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (exact mass: 368.0532) .
    • Data Table :
TechniqueKey Peaks/ShiftsReference
1H^1H NMRδ 6.75 (s, 1H, benzofuran-H)
13C^{13}C NMRδ 160.2 (C=O), 55.1 (OCH3_3)
HRMSm/z 368.0532 [M+H]+^+

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :
  • Solvent Optimization : Use ethanol with controlled NaOH concentrations to minimize side reactions. Evidence suggests that absolute ethanol enhances hydrazide bond formation .
  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or DIPEA) to improve regioselectivity.
  • Temperature Control : Maintain 60–70°C during reflux to balance reaction rate and decomposition .

Q. How do researchers address discrepancies in spectroscopic data across studies?

  • Contradiction Analysis :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 5-Hydroxybenzofuran derivatives) to identify solvent- or pH-dependent shifts .
  • Computational Modeling : Perform DFT calculations to predict 1H^1H NMR shifts and reconcile experimental vs. theoretical discrepancies .
    • Case Study :
      A 2020 study resolved conflicting 13C^{13}C NMR data by attributing differences to tautomeric equilibria in DMSO-d6_6 .

Q. What computational tools are used to predict the bioactivity of this compound?

  • Methods :
  • Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., LogP ~2.1, indicating moderate lipophilicity) .
    • Key Finding :
      The hydrazide moiety enhances hydrogen-bonding interactions with catalytic residues, as shown in a 2024 study on benzofuran-based inhibitors .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • SAR Workflow :

Derivatization : Synthesize analogs with modified methoxy/hydroxy groups (e.g., 4,7-di-OCH3_3 → 4-OCH3_3/7-OH).

Bioassays : Test against cancer cell lines (e.g., MCF-7) to correlate substituent patterns with IC50_{50} values.

Statistical Analysis : Use multivariate regression to identify critical substituents for activity .

Data Integrity & Ethical Considerations

Q. How can researchers balance open data sharing with privacy in pharmacological studies?

  • Guidelines :
  • De-identification : Remove patient-specific metadata from biological assay datasets.
  • Regulatory Compliance : Adhere to GDPR and institutional review boards (IRBs) when sharing data from toxicity studies .

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